beta-Ionone epoxide

Catalog No.
S625680
CAS No.
23267-57-4
M.F
C13H20O2
M. Wt
208.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Ionone epoxide

CAS Number

23267-57-4

Product Name

beta-Ionone epoxide

IUPAC Name

4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)but-3-en-2-one

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

InChI

InChI=1S/C13H20O2/c1-10(14)6-9-13-11(2,3)7-5-8-12(13,4)15-13/h6,9H,5,7-8H2,1-4H3

InChI Key

ZTJZJYUGOJYHCU-UHFFFAOYSA-N

SMILES

CC(=O)C=CC12C(CCCC1(O2)C)(C)C

Solubility

Insoluble in water
Soluble (in ethanol)

Synonyms

5,6-epoxy-beta-ionone

Canonical SMILES

CC(=O)C=CC12C(CCCC1(O2)C)(C)C

Isomeric SMILES

CC(=O)/C=C/C12C(CCCC1(O2)C)(C)C
  • Natural product chemistry

    Beta-Ionone epoxide is found naturally in some plants, such as osmanthus (). Understanding its biosynthesis and role in these plants could be of interest to researchers in natural product chemistry.

  • Flavor and fragrance chemistry

    As a fragrant molecule, beta-Ionone epoxide is used in some perfumes and flavorings. Studying its interaction with olfactory receptors or its stability in different formulations could be relevant research areas in flavor and fragrance chemistry ().

  • Environmental fate

    Since beta-Ionone epoxide is a synthetic fragrance ingredient, there might be research interest in understanding its degradation pathways and potential environmental impact.

Beta-Ionone epoxide is a chemical compound derived from beta-ionone, a monoterpenoid that contributes to the aroma and flavor of various plants and fruits. The compound is characterized by its unique structure, which includes an epoxide functional group—a three-membered cyclic ether that enhances its reactivity and potential applications in organic synthesis and flavoring industries. Beta-Ionone epoxide has been identified in various natural sources, including fruits like apricots and raspberries, where it contributes to their characteristic scents and flavors .

Due to the presence of the epoxide group. Key reactions include:

  • Epoxidation: The conversion of beta-ionone to beta-ionone epoxide can be achieved through various methods, including the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like selenium compounds .
  • Isomerization: Under certain conditions, beta-ionone epoxide can rearrange to form ketones via acid-catalyzed reactions. This process typically involves radical cation mechanisms that facilitate the transformation of the epoxide into more stable structures .
  • Nucleophilic Opening: The strained epoxide ring can be opened by nucleophiles, leading to the formation of diols or other functionalized products, which are valuable in synthetic organic chemistry.

Beta-Ionone epoxide exhibits notable biological activities. Research indicates that it possesses flavoring properties and is used in food products for its fruity and woody aroma. Toxicological studies have shown that it does not exhibit mutagenic activity, suggesting a favorable safety profile for consumption . In animal studies, dietary administration of beta-ionone epoxide did not result in adverse effects on health indicators such as body weight or liver function at tested doses .

Several methods have been developed for synthesizing beta-ionone epoxide:

  • Catalytic Epoxidation: This method often employs hydrogen peroxide or molecular oxygen as oxidants in conjunction with various catalysts such as selenium-based compounds. For instance, one study reported high yields of beta-ionone epoxide using aldehydes as catalyst precursors under mild conditions in water .
  • Selenium-Catalyzed Reactions: Selenium-doped materials have been utilized to promote regioselective epoxidation of beta-ionone under visible light, showcasing the versatility and effectiveness of selenium in catalysis .
  • Organic Solvent Methods: Traditional methods involve using solvents like acetonitrile or dichloromethane under controlled temperatures (typically around 25 degrees Celsius) with specific catalysts to achieve desired yields .

Studies on beta-ionone epoxide's interactions reveal its compatibility with various biological systems. Research indicates no significant adverse effects when administered at dietary levels up to 80 mg/kg body weight in animal models . Furthermore, investigations into its mutagenicity have shown that it does not induce mutations in bacterial assays, supporting its safety for use as a flavoring agent .

Beta-Ionone epoxide shares structural characteristics with several related compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Characteristics
Alpha-IononeMonoterpenoidPrecursor to beta-ionone; less aromatic complexity
Gamma-IononeMonoterpenoidSimilar aroma profile; different structural isomer
LinaloolMonoterpenoidFloral aroma; used extensively in perfumes
MyrceneMonoterpenoidHerbal aroma; less reactive than ionones

Uniqueness of Beta-Ionone Epoxide:

  • The presence of the epoxide group provides distinct reactivity compared to other ionones.
  • Its specific flavor profile and safety profile make it particularly valuable in food applications.

Physical Description

Solid
Colourless solid; Sweet berry aroma

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

208.146329876 g/mol

Monoisotopic Mass

208.146329876 g/mol

Heavy Atom Count

15

Melting Point

48.5-49.5°C

Other CAS

23267-57-4

Wikipedia

Beta-Ionone epoxide

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

3-Buten-2-one, 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)-: ACTIVE

Dates

Modify: 2024-04-14

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